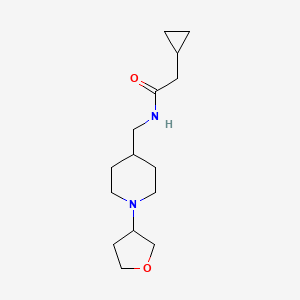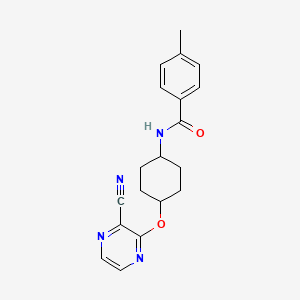
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-methylbenzamide" is a synthetic molecule that appears to be designed for interaction with biological targets, potentially as a ligand for receptor binding. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their interactions with biological receptors, such as dopamine receptors, and their synthesis and structural analysis.
Synthesis Analysis
The synthesis of related compounds often involves the formation of benzamide derivatives with various substituents to achieve high affinity and selectivity for certain receptors. For example, the synthesis of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a potent dopamine D4 ligand, involves the use of arylpiperazines and a terminal benzamide fragment . Similarly, constrained analogues of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides were synthesized to improve affinity and selectivity for dopamine D3 receptors . These methods could potentially be adapted for the synthesis of "N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-methylbenzamide".
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. The structure of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was determined using various spectroscopic methods and X-ray analysis, highlighting the importance of structural motifs for potential biological applications . Similarly, the title molecule in another study was characterized by elemental analysis, IR, Raman, and NMR spectral data, with conformational flexibility analyzed using DFT . These techniques could be applied to analyze the molecular structure of "N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-methylbenzamide".
Chemical Reactions Analysis
The reactivity of benzamide derivatives can be complex, as seen in the reaction of N3-phenylbenzamidrazone with cis-1,2-cyclohexanedicarboxylic anhydride, which was analyzed using computational techniques to identify the most stable conformers of the reaction products . The stability and biotransformation of N-(3-methylphenyl)-N'-cyanobenzamidine and analogues were also studied, providing insights into the hydrolysis products formed under different conditions . These studies can inform the potential reactivity of "N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-methylbenzamide".
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are essential for their pharmacological profile. The solubility, stability, and biotransformation of these compounds are often studied to understand their behavior in biological systems . The synthesis of a photoaffinity analog of an influenza fusion inhibitor, which included tritiation and coupling reactions, demonstrates the importance of purity and specific activity in the development of pharmaceutical agents . These aspects are relevant for a comprehensive analysis of the physical and chemical properties of "N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-methylbenzamide".
Scientific Research Applications
Anticonvulsant Activity
Research on derivatives of benzamides, including compounds structurally related to N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-methylbenzamide, has shown potential anticonvulsant effects. A study demonstrated that certain 4-aminobenzamides exhibit significant anticonvulsant activity against seizures induced by electroshock and pentylenetetrazole in mice. These findings suggest the potential of benzamide derivatives in developing anticonvulsant therapies (Clark et al., 1984).
Hypoglycemic Activity
Another avenue of research has investigated the hypoglycemic activities of benzamide derivatives. A series of benzimidoylpyrazoles, which share a functional group relationship with the target compound, were synthesized and evaluated as hypoglycemic agents. These compounds have shown promise in combining the biological activities of beta-cytotrophic sulfonylureas and biguanides, indicating potential applications in diabetes management (Shroff et al., 1981).
Synthetic Chemistry and Drug Discovery
The target compound's structure hints at its utility in synthetic chemistry and drug discovery, particularly in the synthesis of novel pharmacologically active molecules. For example, the regioselective synthesis of 5-aminopyrazoles from reactions of amidrazones with activated nitriles demonstrates the compound's relevance in creating new chemical entities with potential therapeutic applications (Aly et al., 2017).
Antimicrobial Research
In antimicrobial research, thiazole derivatives incorporating the benzamide structure have been synthesized and shown to possess significant antibacterial and antifungal activities. These compounds have the potential for therapeutic application in treating microbial diseases, indicating the broad utility of benzamide derivatives in developing new antimicrobial agents (Desai et al., 2013).
properties
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-13-2-4-14(5-3-13)18(24)23-15-6-8-16(9-7-15)25-19-17(12-20)21-10-11-22-19/h2-5,10-11,15-16H,6-9H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAESPMNQTNTNAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate](/img/structure/B3014241.png)
![2-[4-(2-Methoxyethanesulfinyl)phenyl]acetic acid](/img/structure/B3014243.png)

![4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3014247.png)
![6-Fluoro-N-[3-oxo-3-(pyridin-4-ylamino)propyl]pyridine-3-carboxamide](/img/structure/B3014248.png)
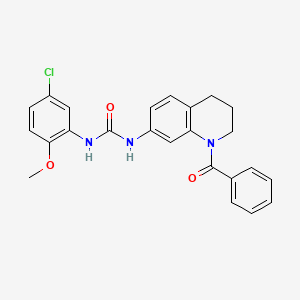
![methyl N-[1-oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinyl]carbamate](/img/structure/B3014250.png)
![N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]prop-2-enamide](/img/structure/B3014252.png)
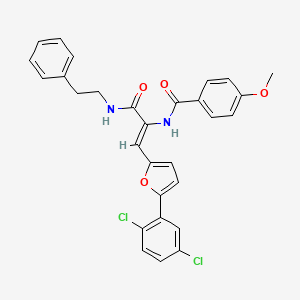

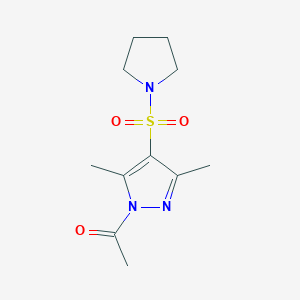
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B3014259.png)

